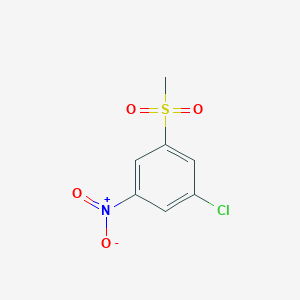

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene

Description

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is a substituted aromatic compound featuring a chlorine atom at position 1, a methanesulfonyl group (-SO₂CH₃) at position 3, and a nitro group (-NO₂) at position 4.

Properties

CAS No. |

62606-14-8 |

|---|---|

Molecular Formula |

C7H6ClNO4S |

Molecular Weight |

235.65 g/mol |

IUPAC Name |

1-chloro-3-methylsulfonyl-5-nitrobenzene |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |

InChI Key |

JODICKQEXNVUDV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-(methanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(methanesulfonyl)-5-nitrobenzene may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1-chloro-3-(methanesulfonyl)-5-aminobenzene.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-3-(methanesulfonyl)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example:

Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Reduction: The nitro group is reduced via a series of electron transfer steps, leading to the formation of an amino group.

Oxidation: The methanesulfonyl group undergoes oxidation, resulting in the formation of sulfone derivatives.

Comparison with Similar Compounds

Molecular and Structural Comparison

The table below compares key molecular parameters of 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene with analogous compounds:

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects: Methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups create a highly electron-deficient aromatic ring, directing electrophilic substitution to meta/para positions. This contrasts with methoxy (-OCH₃), which is electron-donating and activates the ring .

- Halogen Substituents : Chlorine and bromine provide moderate deactivation but enable further functionalization (e.g., cross-coupling reactions). Bromine’s larger atomic size may sterically hinder reactions compared to chlorine .

- Stability : Methanesulfonyl groups enhance thermal and oxidative stability compared to esters or ethers, as seen in safety protocols for handling sulfonyl-containing compounds .

Key Research Findings

- Electronic Effects : Computational studies (e.g., topological polar surface area, XLogP3) suggest that methanesulfonyl groups increase hydrophilicity compared to chloromethyl or methoxy substituents .

- Thermal Decomposition : Methanesulfonyl chloride’s thermal degradation releases toxic gases, implying similar risks for sulfonyl-containing aromatics .

Biological Activity

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene, with the molecular formula , possesses a nitro group, a chloro substituent, and a methanesulfonyl group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on carbonic anhydrases (CAs), with reports indicating significant selectivity for certain isoforms, which could be relevant for the nitrobenzene derivatives .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The inhibition of bacterial growth through interference with metabolic pathways has been documented, suggesting potential applications in treating infections .

- Cytotoxic Effects : Some studies indicate that related compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231, highlighting their potential as anticancer agents .

Toxicological Profile

The toxicity of 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene has been evaluated in various studies:

- Acute Toxicity : The compound has demonstrated acute toxicity in animal models. For instance, related nitrobenzene compounds have shown lethal doses (LD50) ranging from 294 to 694 mg/kg in rats .

- Mutagenicity : Studies have indicated that nitro compounds can exhibit mutagenic properties. For example, 1-chloro-4-nitrobenzene induced chromosomal aberrations in vitro at high concentrations but was not mutagenic in mammalian cells under certain conditions .

Case Study 1: Enzyme Inhibition

A recent study on benzenesulfonamides demonstrated that structural analogs of nitrobenzene exhibited potent inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM. This suggests that modifications to the nitrobenzene structure can enhance biological activity against specific enzymes .

Case Study 2: Antimicrobial Efficacy

Research into similar nitro compounds has shown significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing effective concentrations that inhibit bacterial growth .

Data Tables

| Biological Activity | IC50/LD50 Values | Effects Observed |

|---|---|---|

| Carbonic Anhydrase Inhibition | 10.93 - 25.06 nM | Selective inhibition in cancer cells |

| Acute Toxicity (LD50) | 294 - 694 mg/kg | Lethality observed in animal models |

| Antimicrobial Activity | Varies (MIC values) | Growth inhibition of bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.